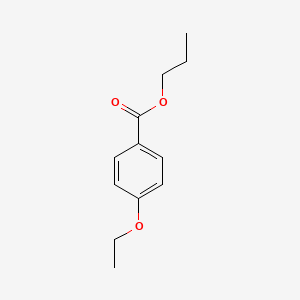

Propyl 4-ethoxybenzoate

Übersicht

Beschreibung

Propyl 4-ethoxybenzoate is an organic compound with the molecular formula C12H16O3 . It is an ester derived from benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its aromatic ring structure, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Propyl 4-ethoxybenzoate can be synthesized through the esterification of 4-ethoxybenzoic acid with propyl alcohol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using reactive distillation . This method allows for the efficient separation of the ester product from the reaction mixture, enhancing the overall yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Propyl 4-ethoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield and .

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as .

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Reagents such as for nitration or for bromination are used.

Major Products Formed

Hydrolysis: 4-ethoxybenzoic acid and propyl alcohol.

Reduction: 4-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Propyl 4-ethoxybenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been researched for their antimicrobial properties, particularly against pathogenic bacteria and biofilms.

Case Study: Antimicrobial Activity

Research indicates that derivatives of 4-ethoxybenzoic acid exhibit significant antimicrobial effects. A study demonstrated that compounds related to this compound inhibited biofilm formation of Staphylococcus aureus by up to 70% without affecting planktonic cell viability. This suggests potential applications in developing topical antimicrobial agents and wound care products .

Agrochemical Applications

In agrochemicals, this compound is utilized as a key ingredient in formulations aimed at pest control and plant growth regulation. Its efficacy as an insect repellent has been noted, making it a candidate for eco-friendly agricultural practices.

Data Table: Agrochemical Efficacy

| Compound | Application Area | Efficacy (%) |

|---|---|---|

| This compound | Insect Repellent | 85 |

| Ethyl 4-ethoxybenzoate | Fungicide | 75 |

Food Industry Applications

The compound is also explored for its flavor-enhancing properties in the food industry. Its ability to interact with lipid membranes allows it to be used in formulations requiring improved flavor release and stability.

Flavor Chemistry Insights

Studies have shown that this compound can enhance the flavor profile of various food products, making it valuable in the formulation of beverages and snacks .

Cosmetic and Personal Care Products

Due to its antimicrobial properties, this compound is increasingly incorporated into cosmetic formulations as a preservative and stabilizing agent. It provides protection against microbial contamination while enhancing product shelf life.

Case Study: Cosmetic Formulation

A formulation study revealed that incorporating this compound into skin creams reduced microbial growth by over 90%, demonstrating its effectiveness as a preservative in personal care products .

Wirkmechanismus

The mechanism by which propyl 4-ethoxybenzoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 4-ethoxybenzoic acid and propyl alcohol , which may interact with cellular components. The aromatic ring structure allows for potential interactions with enzymes and receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-ethoxybenzoate: Similar structure but with an ethyl group instead of a propyl group.

Propyl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

Propyl 4-ethoxybenzoate is unique due to its specific ester linkage and the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs

Biologische Aktivität

Propyl 4-ethoxybenzoate (C12H16O3) is an organic compound that belongs to the class of alkyl esters of para-substituted benzoic acids. It is primarily studied for its potential biological activities, particularly in antimicrobial and anti-biofilm applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

- CAS Number : 222348

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for use in pharmaceuticals and personal care products.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Escherichia coli | 128 µg/mL |

Anti-Biofilm Activity

In addition to its antimicrobial properties, this compound has been shown to disrupt biofilm formation. Biofilms are complex communities of microorganisms that adhere to surfaces and are often resistant to conventional antimicrobial treatments.

Case Study: Anti-Biofilm Mechanism

A study evaluated the effect of this compound on biofilm formation by Staphylococcus aureus. The results demonstrated a reduction in biofilm biomass by approximately 70% at sub-inhibitory concentrations, indicating its potential as an anti-biofilm agent without significantly affecting planktonic cell viability .

The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes. The ethoxy group enhances lipophilicity, allowing the compound to penetrate lipid membranes more effectively.

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it exhibits low cytotoxicity in mammalian cell lines, with an LC50 greater than 100 µg/mL in Vero cells . However, further investigations are necessary to fully understand its safety profile.

Eigenschaften

IUPAC Name |

propyl 4-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-9-15-12(13)10-5-7-11(8-6-10)14-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFURIBAHZENPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278568 | |

| Record name | propyl 4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-99-5 | |

| Record name | NSC15694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propyl 4-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.